![molecular formula C13H18N2O B051736 RO5256390](/img/structure/B51736.png)
RO5256390
Descripción general
Descripción
RO5256390 es un compuesto desarrollado por Hoffmann-La Roche, conocido por su función como agonista del receptor asociado a la traza de amina 1 (TAAR1). Este receptor es un receptor acoplado a proteína G (GPCR) altamente conservado que se une a las trazas de amina endógenas. This compound ha demostrado potencial en la reducción de comportamientos compulsivos y similares a los atracones en modelos animales, lo que lo convierte en un candidato para tratar trastornos como el trastorno por atracón .
Aplicaciones Científicas De Investigación
Mechanism of Action and Pharmacological Profile
RO5256390 modulates neurotransmission through its action on TAAR1, influencing serotonin (5-HT) and dopamine pathways. Studies have demonstrated that acute administration of this compound inhibits the activity of 5-HT and dopamine neurons, while chronic treatment increases their excitability . This dual effect highlights its potential as a therapeutic agent for mood disorders.
Table 1: Pharmacological Effects of this compound
Effect Type | Acute Administration | Chronic Administration |
---|---|---|
5-HT Neuron Activity | Inhibition | Increased Excitability |
Dopamine Neuron Activity | Inhibition | Increased Excitability |
Noradrenaline Neuron Activity | No Significant Change | No Significant Change |
Applications in Addiction Treatment
Research indicates that this compound may reduce alcohol consumption and preference in animal models. In a study involving mice with high alcohol preference, this compound administration resulted in decreased alcohol intake during free access periods . These findings suggest that TAAR1 activation could be a novel approach to treating alcohol use disorder.
Case Study: Alcohol Consumption in Mice
- Objective: Assess the impact of this compound on alcohol consumption.
- Method: Mice were divided into treatment and control groups; this compound was administered intraperitoneally.
- Results: Mice treated with this compound showed a significant reduction in both alcohol consumption and preference compared to controls.
Impact on Eating Disorders
This compound has also been investigated for its effects on binge eating behaviors. In rodent models, it was shown to block binge-like eating when presented with palatable foods, indicating its potential utility in treating eating disorders characterized by compulsive eating behaviors .
Table 2: Effects on Binge Eating Behavior
Treatment Group | Binge Eating Rate Reduction | Compulsive Eating Behavior |
---|---|---|
Control | Baseline | Present |
This compound | Significant Reduction | Blocked |
Behavioral Studies and Neurophysiological Effects
Behavioral studies have demonstrated that this compound can modulate food-seeking behavior without significantly affecting anxiety or depressive-like behaviors . This specificity suggests that it may selectively target pathways involved in reward and motivation.
Neurophysiological Findings:
- Electrophysiological assessments revealed altered firing rates of 5-HT and dopamine neurons following this compound administration, providing insight into its mechanisms at the neuronal level .
Future Directions and Clinical Implications
The promising results from preclinical studies highlight the potential of this compound as a therapeutic agent for various neuropsychiatric conditions. Future research should focus on:
- Long-term safety and efficacy in human trials.
- Mechanistic studies to further elucidate its action on TAAR1.
- Comparative studies with existing treatments for mood disorders and addiction.
Mecanismo De Acción
RO5256390 ejerce sus efectos uniéndose al receptor asociado a la traza de amina 1 (TAAR1). Esta unión activa el receptor, que a su vez modula la neurotransmisión monoaminérgica. Se ha demostrado que la activación de TAAR1 por this compound bloquea la hiperactividad inducida por psicoestimulantes y produce un patrón de activación cerebral similar al del agente antipsicótico olanzapina . Esto sugiere que this compound tiene propiedades antipsicóticas y puede influir en los comportamientos relacionados con la regulación de los neurotransmisores.
Análisis Bioquímico
Biochemical Properties
RO5256390 interacts with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that is widely distributed across the brain and gastrointestinal system . The compound binds to TAAR1 in a pocket near the extracellular region of the receptor, commonly termed the orthosteric binding pocket . This interaction activates TAAR1 signaling pathways through G protein subtypes .
Cellular Effects
In cellular models, this compound has been shown to block compulsive, binge-like eating in rats responding to a highly palatable sugary diet . This suggests that this compound can modulate cellular responses to certain stimuli, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TAAR1 receptor. Structural analysis reveals that this compound binds to TAAR1 mainly through polar interactions . This binding activates the receptor, leading to a cascade of intracellular events that modulate monoaminergic neurotransmission .
Dosage Effects in Animal Models
In animal models, this compound has been shown to block binge-like eating in rats The specific dosage effects of this compound in animal models have not been extensively studied
Metabolic Pathways
As a TAAR1 agonist, it is likely that it interacts with enzymes or cofactors involved in monoaminergic neurotransmission .
Transport and Distribution
Given its role as a TAAR1 agonist, it is likely that it interacts with transporters or binding proteins that modulate the localization or accumulation of this receptor .
Subcellular Localization
Given its role as a TAAR1 agonist, it is likely that it localizes to the same compartments or organelles as this receptor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de RO5256390 implica varios pasos, comenzando con la preparación del anillo de oxazolina. El intermedio clave, (S)-4-((S)-2-fenilbutil)-4,5-dihidro-oxazol-2-ilamina, se sintetiza a través de una serie de reacciones que involucran la formación del anillo de oxazolina y la posterior funcionalización.
Formación del anillo de oxazolina: El paso inicial implica la ciclación de un aminoalcohol con un derivado de ácido carboxílico en condiciones ácidas para formar el anillo de oxazolina.
Funcionalización: El anillo de oxazolina luego se funcionaliza mediante la introducción del grupo fenilbutil a través de una serie de reacciones de sustitución.
Métodos de producción industrial
La producción industrial de this compound probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para un mejor control sobre las condiciones de reacción y la implementación de principios de química verde para reducir los residuos y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
RO5256390 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El grupo fenilbutil se puede sustituir con otros grupos funcionales para crear derivados de this compound.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Comparación Con Compuestos Similares
RO5256390 es único en su alta selectividad y potencia como agonista de TAAR1. Compuestos similares incluyen:
RO5166017: Otro agonista de TAAR1 con propiedades similares pero diferentes perfiles farmacocinéticos.
RO5073012: Un compuesto con efectos comparables en TAAR1 pero que varía en su estructura química y afinidad de unión.
La singularidad de this compound radica en sus interacciones específicas con TAAR1, que se ha demostrado que reducen eficazmente los comportamientos compulsivos en modelos animales .
Actividad Biológica
RO5256390 is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in various neurobiological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the context of mood disorders, addiction, and eating behaviors. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
This compound acts primarily as a full agonist at TAAR1, influencing neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. Studies have demonstrated that this compound can modulate neuronal excitability and neurotransmitter release, which is crucial for its effects on behavior and physiology.
Key Findings:
- Neuronal Excitability : Acute administration of this compound was shown to inhibit the firing of 5-HT and dopamine neurons in rat models. This effect was reversible with subsequent administration of RO5263397, another TAAR1 ligand .
- Chronic Effects : Chronic oral administration of this compound (1.5 mg/kg twice daily) resulted in increased excitability of 5-HT neurons compared to vehicle controls .
Effects on Eating Behaviors
Research has highlighted the role of this compound in modulating compulsive eating behaviors, particularly in models of binge eating.
Experimental Data:
- Binge Eating : In a study assessing binge-like eating in rats, this compound significantly reduced the consumption of highly palatable foods without affecting overall food intake from standard chow diets. The compound blocked both the rate and regularity of responding for palatable food, suggesting a specific action on reward-related feeding behaviors .
- Conditioned Reward : this compound also inhibited conditioned food-seeking behavior, indicating its potential to disrupt learned associations with palatable food rewards .
Pharmacological Profile
The pharmacological profile of this compound reveals its potency and efficacy as a TAAR1 agonist.
Parameter | Value |
---|---|
EC50 | 5.3 nM |
Emax | 103.3% |
These values indicate that this compound is one of the most potent TAAR1 agonists identified to date, reinforcing its potential utility in therapeutic contexts .
Case Studies
Several case studies have documented the effects of this compound on behavioral models:
- Study on Binge Eating : In controlled experiments, rats treated with this compound exhibited significant reductions in binge-like eating behaviors when exposed to palatable foods. The compound was administered at doses ranging from 1 to 10 mg/kg prior to operant sessions, demonstrating a dose-dependent effect on reducing food intake .
- Impact on Anxiety and Depression : Notably, this compound did not affect anxiety-like or depressive-like behaviors in tested models, suggesting that its effects are specific to feeding behaviors rather than general mood alterations .
Propiedades
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine (RO5256390)?
A1: this compound acts as a selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [] This receptor, when activated, modulates dopaminergic and glutamatergic signaling in the brain. []
Q2: How does this compound impact alcohol consumption in animal models?
A2: Studies in mice have shown that administration of this compound can transiently reduce alcohol consumption, particularly in mice with a high preference for alcohol. [, ] This effect appears to be linked to a reduction in alcohol preference and motivation for alcohol seeking. [, ]
Q3: Beyond alcohol abuse, what other potential therapeutic applications are being explored for this compound?
A3: Research suggests that this compound may hold promise in addressing cognitive dysfunction in Alzheimer's disease. It has been observed to promote the membrane insertion of NMDA receptors in cortical cells, potentially counteracting the negative effects of β-amyloid peptide (Aβ) on glutamatergic transmission and cognitive function. [, ] Additionally, this compound has shown potential in reducing compulsive, binge-like eating behaviors in animal models. []
Q4: Has this compound demonstrated efficacy in addressing drug addiction in preclinical studies?
A4: Preclinical studies have shown promising results with this compound in the context of cocaine addiction. Activation of TAAR1 by this compound has been linked to the prevention of relapse to cocaine-seeking behavior in animal models. []
Q5: What is known about the structure-activity relationship (SAR) of the 2-Aminooxazoline class, to which this compound belongs?
A5: Starting from a known adrenergic compound, structural modifications led to the discovery of 2-Aminooxazolines as potent and selective TAAR1 ligands. This highlights the importance of specific structural features within this class for TAAR1 activity. []
Q6: What is the significance of this compound's ability to penetrate the blood-brain barrier (BBB)?
A6: The ability of this compound to effectively cross the BBB is crucial for its therapeutic potential in central nervous system (CNS) disorders. This property allows the compound to reach its target, TAAR1, which is primarily located in the brain. []
Q7: What are the potential implications of TAAR1's interaction with the dopamine D2 receptor in the context of drug addiction?
A7: The interaction between TAAR1 and the dopamine D2 receptor is thought to play a significant role in the neurochemical effects of cocaine. [] This interaction may present a novel target for developing therapies for substance use disorders.
Q8: Are there any known instances of TAAR1 involvement in immune responses?
A8: Research has indicated that TAAR1 can influence immune responses. Specifically, TAAR1 has been found to regulate the secretion of tumor necrosis factor (TNF) from peripheral macrophages, suggesting a potential role in inflammatory processes. []
Q9: Are there any notable historical milestones or breakthroughs in the research of TAAR1 and its ligands?
A9: While a comprehensive historical account is beyond the scope of this Q&A, the identification of TAAR1 as a G protein-coupled receptor and the subsequent discovery of its role in modulating monoamine neurotransmission represent major milestones in the field. These findings paved the way for the development of selective ligands like this compound and the exploration of their therapeutic potential in various neurological and psychiatric disorders. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.